molecular formula C9H11F3N2O B2824659 3-(5-Trifluoromethyl-pyridin-2-ylamino)-propan-1-ol CAS No. 838867-08-6

3-(5-Trifluoromethyl-pyridin-2-ylamino)-propan-1-ol

Cat. No. B2824659
CAS RN: 838867-08-6
M. Wt: 220.195
InChI Key: KKWVDGAMYOVNLK-UHFFFAOYSA-N
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Description

The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” is similar to the one you’re asking about . It has an empirical formula of C8H8ClF3N2O and a molecular weight of 240.61 .


Synthesis Analysis

Trifluoromethylpyridines, which are structurally similar to your compound, are used in the agrochemical and pharmaceutical industries . They are synthesized through a process involving the development of organic compounds containing fluorine .


Molecular Structure Analysis

The SMILES string for the similar compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” is FC(F)(F)C1=CC(Cl)=C(NCCO)N=C1 .


Chemical Reactions Analysis

Trifluoromethylpyridines are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market .


Physical And Chemical Properties Analysis

The similar compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” is a solid .

Scientific Research Applications

Catalytic Applications

  • The compound has been involved in studies examining its utility as a catalyst or part of a catalytic system. For example, research on the Co(OAc)2-catalyzed trifluoromethylation and subsequent C(3)-selective arylation of 2-(propargylamino)pyridines demonstrates an innovative approach to installing trifluoromethyl groups into electron-deficient azaarenes, showcasing the compound's role in facilitating complex chemical transformations (Jianjun Li et al., 2017).

Material Synthesis

  • The compound's utility extends to the synthesis of materials, such as polymers and organic light-emitting diodes (OLEDs). Research into the self-polyaddition of cyclic carbonates indicates its application in creating polyhydroxyurethane, a material of interest for its unique properties and potential industrial applications (Hidetoshi Tomita et al., 2001).

Organic Synthesis

  • Studies also explore its role in the synthesis of complex organic molecules, including trifluoromethylated pyridine derivatives. Such compounds are valuable for their electronic properties and potential in developing new chemical entities for various applications, ranging from medicinal chemistry to material science (V. Sokolov & A. Aksinenko, 2010).

Mechanistic Studies

  • There's a focus on mechanistic insights into reactions involving similar structures, providing a deeper understanding of how these compounds react under different conditions and how their properties can be harnessed in synthetic chemistry. For instance, the study on isomerizing alkoxycarbonylation of methyl oleate offers insights into the reaction mechanisms of related compounds (Philipp Roesle et al., 2012).

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The similar compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 . Its hazard statements include H301 - H319 .

Future Directions

It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)7-2-3-8(14-6-7)13-4-1-5-15/h2-3,6,15H,1,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWVDGAMYOVNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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